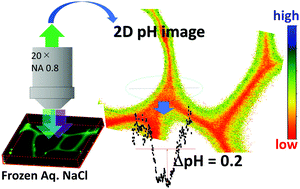Microscale pH inhomogeneity in frozen NaCl solutions†
Physical Chemistry Chemical Physics Pub Date: 2021-08-11 DOI: 10.1039/D1CP01655E
Abstract
When an aqueous solution freezes at temperatures above the eutectic point, a freeze concentrated solution (FCS) is separated from the ice phase. Reactions of environmental importance often occur in the FCS and, in some cases, are accelerated compared to those in solution conditions. The pH of the FCS is an essential factor governing the thermodynamics and kinetics of the reactions occurring therein. It is known that freezing of aqueous NaCl causes an increase in the FCS pH, which arises from the difference in the partition to the ice phase between Na+ and Cl−. It has also been shown that H+ and other ions show surface-specific behaviors on ice. Although the details are not known, the ice/FCS interface can also affect the behaviors of ions. In this study, the pH distribution in the FCS is evaluated using ratiometric fluorescence microscopy, and the pH inhomogeneity is confirmed for frozen aqueous NaCl. However, interestingly, buffered solutions and frozen aqueous glycerol result in a uniform pH value. The pH in frozen NaCl is always higher near the ice/FCS interface than in the middle of the FCS vein.


Recommended Literature
- [1] Graphene nanocrystals in CO2 photoreduction with H2O for fuel production
- [2] High-performance liquid chromatographic separation of position isomers using metal–organic framework MIL-53(Al) as the stationary phase
- [3] Radiosynthesis and in vivo evaluation of a novel σ1 selective PET ligand†
- [4] 50. Methyl ethers of arabo-ascorbic acid and their isomerism
- [5] Density functional theory and an experimentally-designed energy functional of electron density
- [6] Mechanistic in situ investigation of heterogeneous hydrogenation over Rh/TiO2 catalysts: selectivity, pairwise route and catalyst nature†
- [7] Chemistry of adamantane. Part III. The synthesis and reactions of 1,2-disubstituted adamantane derivatives
- [8] Application of multi-sorbent tubes filled with modified multi-walled carbon nanotubes for determining volatile organic compounds in a wide range of polarity
- [9] Metal directed assembly of ditopic containers and their complexes with alkylammonium salts†
- [10] Editorial

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 14919-36-9
-
CAS no.: 1517-51-7
-
CAS no.: 137361-05-8
-
CAS no.: 157887-82-6









